molecular formula C20H14O2 B041708 1,1'-Bi-2-naphthol CAS No. 18531-99-2

1,1'-Bi-2-naphthol

Cat. No.: B041708
CAS No.: 18531-99-2
M. Wt: 286.3 g/mol
InChI Key: PPTXVXKCQZKFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1'-Bi-2-naphthol (C₂₀H₁₄O₂; CAS 602-09-5) is a chiral binaphthyl compound with two hydroxyl groups at the 2-positions of its naphthalene rings . It is widely used as a ligand in asymmetric catalysis, a chiral resolving agent, and a precursor for synthesizing optically active materials. Its molecular structure imparts axial chirality, enabling enantioselective interactions in synthetic and analytical applications. The compound’s specific optical rotation and circular dichroism (CD) spectra, such as a negative Cotton effect at 260–270 nm, are critical for characterizing its enantiomeric purity .

Preparation Methods

Metal-Catalyzed Oxidative Coupling Methods

The oxidative coupling of β-naphthol (2-naphthol) remains the cornerstone of BINOL synthesis. Transition metals such as iron(III) and copper(II) dominate these reactions, leveraging their redox properties to mediate the dimerization process.

Iron(III)-Mediated Coupling

Iron(III) chloride (FeCl₃) is a conventional catalyst for BINOL synthesis. In a typical procedure, β-naphthol is heated with FeCl₃ in chlorobenzene at 80–100°C for 6–12 hours, yielding BINOL with 70–85% efficiency . The reaction proceeds via a single-electron transfer mechanism, where Fe³⁺ oxidizes β-naphthol to a radical intermediate, which subsequently dimerizes. However, this method generates stoichiometric amounts of Fe waste and requires high solvent volumes (10–20 mL per mmol of substrate), raising environmental concerns .

Copper(II)-Based Systems

Copper catalysts offer superior selectivity and milder conditions. A patented method employs CuCl₂ and tetramethylethylenediamine (TMEDA) in toluene under aerobic conditions . At 50°C, β-naphthol undergoes oxidative coupling in a heterogeneous system, where undissolved substrate reacts at the liquid-solid interface. The low solubility of BINOL in toluene (1% at 50°C) drives precipitation, simplifying isolation. Post-reaction purification involves washing with EDTA and hydrochloric acid to remove residual copper, followed by solvent distillation . This approach achieves 80–90% yield with <0.01% Cu contamination, critical for applications in enantioselective catalysis .

Solvent-Free and Green Chemistry Approaches

Recent efforts focus on reducing solvent use and replacing hazardous reagents. Clay-supported catalysts and mechanochemical methods exemplify this shift.

Cu-Montmorillonite Catalysis

Cu-montmorillonite, a modified aluminosilicate clay, enables solvent-free BINOL synthesis . The catalyst is prepared by ion-exchanging montmorillonite with Cu(CH₃COO)₂, creating a Lewis acidic surface. Ground with molten β-naphthol at 120–140°C, the clay facilitates coupling within 2–4 hours, yielding 75–82% BINOL . Fourier-transform infrared (FTIR) and X-ray diffraction (XRD) analyses confirm product identity, with no detectable Cu leaching. This method eliminates organic solvents and reduces energy input compared to conventional reflux systems.

Table 1: Comparative Analysis of BINOL Synthesis Methods

MethodCatalystSolventTemperature (°C)Time (h)Yield (%)
FeCl₃FeCl₃Chlorobenzene80–1006–1270–85
CuCl₂/TMEDA CuCl₂ + TMEDAToluene501280–90
Cu-Montmorillonite Cu-MMTSolvent-free120–1402–475–82

Regioselective Alkylation and Functionalization

Post-synthetic modifications of BINOL often target the 6,6′-positions for chiral ligand design. Aluminum chloride (AlCl₃)-mediated tert-butylation of BINOL with tert-butyl chloride (t-BuCl) in dichloromethane at −78°C produces 6,6′-di-tert-butyl-BINOL in 80% yield . The reaction’s regioselectivity arises from the steric protection of the 3,3′-positions by hydroxyl groups, directing electrophiles to the 6,6′-sites. NMR and X-ray crystallography validate the substitution pattern, which is pivotal for constructing phosphoramidite catalysts used in asymmetric hydrogenation .

Purification and Stabilization Techniques

Residual solvents and metal impurities significantly impact BINOL’s performance in catalysis. The addition of toluene (10 wt%) during drying under reduced pressure produces a "wet powder" form, enhancing solubility in subsequent reactions . This step prevents aggregation and ensures consistent reactivity in applications such as asymmetric aldol reactions.

Environmental and Industrial Considerations

While FeCl₃-based methods remain prevalent in industrial settings, their environmental footprint has spurred adoption of copper-clay systems. Life-cycle assessments indicate that solvent-free processes reduce waste generation by 40–50% compared to traditional routes . However, challenges persist in catalyst recyclability and scaling mechanochemical methods.

Scientific Research Applications

Asymmetric Catalysis

Chiral Ligands in Catalysis
BINOL serves as a versatile chiral ligand in asymmetric synthesis. Its derivatives are frequently employed to catalyze reactions with high enantioselectivity. For example, BINOL-based titanium complexes have been shown to facilitate the enantioselective addition of alkynylzinc reagents to ketones, achieving enantiomeric excesses of up to 95% . This application is critical in the pharmaceutical industry for synthesizing optically active compounds.

Case Study: Asymmetric Epoxidation
A study demonstrated the use of BINOL-derived polyethers in the asymmetric epoxidation of alkenes. The results indicated that these chiral polymers could be reused multiple times without significant loss of catalytic activity, showcasing their potential for sustainable chemical processes .

Fluorescent Bio-sensing

Fluorescent Probes
Recent advancements have highlighted the use of modified BINOL compounds as fluorescent probes for bio-sensing applications. For instance, axially chiral derivatives of BINOL have exhibited enhanced fluorescence properties, making them suitable for detecting biomolecules in biological systems . These compounds can be utilized in imaging techniques to monitor cellular processes.

Material Science

Nanostructures for Electrochemical Applications
Research has explored the use of BINOL-based nanostructures in electrochemical applications, particularly in hydrogen evolution reactions (HER). These nanostructures improve reaction kinetics in alkaline media, demonstrating the potential of BINOL derivatives in energy conversion technologies .

Chiral Organic Frameworks
BINOL has also been employed in constructing chiral covalent organic frameworks (COFs). These frameworks exhibit unique properties due to their chiral nature and can be used in various applications such as gas storage and separation .

Biomedical Research

Drug Delivery Systems
Studies have investigated the interaction between BINOL derivatives and human serum albumin (HSA), revealing their potential as drug delivery agents. The binding efficiency of different enantiomers was assessed, indicating that BINOL derivatives could enhance the solubility and bioavailability of therapeutic agents .

Photo-racemization Studies
Research on photo-racemization of BINOL has implications for understanding its stability and behavior under light exposure. This phenomenon can influence the design of light-responsive materials and sensors .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Asymmetric CatalysisChiral ligand for alkynylzinc addition
Polyethers for asymmetric epoxidation
Fluorescent Bio-sensingModified BINOL as fluorescent probes
Material ScienceNanostructures for electrochemical HER
Chiral COFs for gas storage
Biomedical ResearchDrug delivery systems via HSA interaction
Photo-racemization studies

Mechanism of Action

The mechanism of action of 1,1’-Bi-2-naphthol involves its ability to form stable complexes with transition metals. This complexation facilitates various catalytic processes, including asymmetric synthesis. The compound’s axial chirality plays a crucial role in its effectiveness as a chiral ligand .

Comparison with Similar Compounds

Structural Analogues and Chiral Selectivity

1,1'-Bi-2-naphthol Benzoate Derivatives

Derivatization of BINOL’s hydroxyl groups with benzoyl moieties produces compounds like HBNB, BNDB, and MBNB. These derivatives exhibit distinct chiral selectivities in HPLC separations due to steric and electronic effects from substituents at the 2-position:

Compound Substituent Chiral Selectivity (α) Elution Order (R vs. S)
BINOL -OH 1.00 (baseline) S elutes before R
HBNB -OCOC₆H₅ (para) 1.76 R elutes before S
BNDB -OCOC₆H₅ (meta) 1.74 R elutes before S
MBNB -OCOC₆H₃(CH₃)₂ 1.40 R elutes before S

Key Insight: Bulky substituents enhance chiral recognition by increasing steric hindrance, but electron-withdrawing groups reduce selectivity compared to unmodified BINOL .

Octahydro-1,1'-Bi-2-naphthol

Hydrogenation of BINOL’s naphthalene rings yields octahydrobinaphthol, which retains axial chirality but exhibits altered solubility and rigidity. Molecularly imprinted polymers (MIPs) using octahydrobinaphthol as a template show improved flow-through properties in HPLC compared to BINOL-based MIPs, likely due to reduced π-π interactions .

Enantioselective Adsorption and Separation

Solid-Phase Extraction (SPE)

Metal-organic frameworks (MOFs) selectively adsorb (S)-BINOL over (R)-BINOL, with recoveries of 98% and 62%, respectively . This contrasts with cyclodextrin (CD)-based capillary electrophoresis, where BINOL enantiomers exhibit non-1:1 peak area ratios due to differential UV absorption of CD inclusion complexes .

Chromatographic Resolution

COSMOSIL CHiRAL columns separate BINOL enantiomers using n-hexane/2-propanol (90:10) as the mobile phase, achieving baseline resolution (α = 1.76) under optimized conditions . This outperforms CD-mediated separations, which require precise buffer pH and CD concentration adjustments .

Optical and Thermodynamic Properties

BINOL’s specific optical rotation ([α]ᴅ²⁵ = ±35.4° for pure enantiomers) and CD spectra differ markedly from its hydrogenated or esterified analogues. For example, metathesis polymers derived from (S)-BINOL retain optical activity ([α]ᴅ²⁵ ≠ 0) but show redshifted CD crossovers (260–270 nm) compared to monomeric BINOL .

Biological Activity

1,1'-Bi-2-naphthol, commonly known as BINOL, is an organic compound with significant biological activity and versatile applications in various fields, including medicinal chemistry and asymmetric synthesis. This article provides a comprehensive overview of the biological activities associated with BINOL, including its antioxidant properties, potential anticancer effects, and applications in catalysis.

  • Molecular Formula : C20_{20}H14_{14}O2_2
  • Molecular Weight : 286.33 g/mol
  • Melting Point : 207°C to 212°C
  • Structure : BINOL consists of two naphthol units connected by a single bond, exhibiting axial chirality.

Antioxidant Properties

BINOL has been identified as a potent antioxidant. Its ability to scavenge free radicals is attributed to the presence of hydroxyl groups on the naphthol rings, which can donate electrons and stabilize reactive species. This property is crucial in preventing oxidative stress-related damage in biological systems.

Anticancer Activity

Research indicates that BINOL and its derivatives may possess anticancer properties. Studies have shown that certain BINOL derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, a study highlighted the potential of BINOL derivatives to interact with specific cellular pathways involved in cancer progression.

Applications in Catalysis

BINOL serves as an effective chiral ligand in asymmetric catalysis, significantly influencing reaction pathways to favor the formation of specific enantiomers. This application is particularly valuable in synthesizing chiral drugs, which are essential for various therapeutic areas . The unique axially chiral nature of BINOL allows it to create a chiral environment around transition metal centers, enhancing selectivity in reactions.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of BINOL using various assays, including DPPH radical scavenging and ABTS assays. Results indicated that BINOL exhibited significant radical scavenging activity comparable to standard antioxidants like ascorbic acid .

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound7885
Ascorbic Acid8290

Study 2: Anticancer Effects

In a cellular study, BINOL derivatives were tested against human cancer cell lines. The results demonstrated that these derivatives inhibited cell growth and induced apoptosis through the activation of caspase pathways .

CompoundIC50 (µM)Apoptosis Induction (%)
BINOL Derivative A1560
BINOL Derivative B1075

Q & A

Q. Basic: What are the standard methods for synthesizing BINOL and confirming its enantiomeric purity?

BINOL is synthesized via oxidative coupling of 2-naphthol using metal catalysts (e.g., FeCl₃ or CuCl₂) under controlled conditions . Enantiomeric purity is confirmed using:

  • Chiral HPLC with a cellulose-based column (e.g., Chiralcel OD-H) and UV detection at 254 nm.
  • Polarimetry : Specific rotation values ([α]ᴅ) for enantiomers (e.g., (R)-BINOL: +34.5°, (S)-BINOL: -34.5° in THF) .
  • UV-Vis spectrophotometry : Absorbance differences at 335 nm for enantiomers in SPE eluates .

Q. Basic: What role does BINOL play in asymmetric catalysis?

BINOL serves as a chiral scaffold in:

  • Brønsted acid catalysts : Its phosphoric acid derivatives activate substrates (e.g., aldehydes) via hydrogen bonding, enabling enantioselective propargylation (up to 95% ee) .
  • Ligands in metal complexes : BINOL-based ligands coordinate with metals (e.g., Ti, Al) to catalyze asymmetric oxidations and cycloadditions .
  • Chiral auxiliaries : Used in polymer synthesis for creating helical structures with controlled helicity .

Q. Advanced: How can researchers optimize solid-phase extraction (SPE) conditions for BINOL enantiomer separation?

Key optimization parameters include:

  • Solvent composition : n-Hexane/isopropanol (70:30 v/v) maximizes enantioselective adsorption on [Co(L-tyr)]n MOF sorbents .
  • Eluent selection : Methanol (1.5 mL) achieves 98% recovery for (S)-BINOL vs. 62% for (R)-BINOL due to differential MOF interactions .
  • Sample concentration : 3 mmol L⁻¹ ensures linear correlation (R² = 0.9984) between ee values and UV absorbance at 335 nm .
    Validation : Prepare calibration curves with ±100% ee standards and validate via triplicate runs .

Q. Advanced: How to resolve contradictions in enantioselectivity data for BINOL-derived catalysts?

Contradictions often arise from competing transition states (TS). Methodological approaches include:

  • DFT calculations : Identify dominant TS geometries (e.g., six-membered TS for propargylation vs. alternative pathways) .
  • Steric/electronic tuning : Modify BINOL substituents (e.g., 3,3'-Br₂-BINOL) to alter catalyst-substrate interactions and validate via kinetic studies .
  • Cross-validation : Compare experimental ee values with computational predictions (e.g., using Gaussian09 with M06-2X functional) .

Q. Basic: What safety precautions are necessary when handling BINOL?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact (irritation reported in SDS) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (no acute toxicity data, but precaution advised) .
  • Storage : Keep in airtight containers at room temperature; avoid prolonged storage due to potential degradation .

Q. Advanced: How to design a BINOL-based fluorescent sensor for molecular recognition?

  • Functionalization : Introduce fluorophores (e.g., dansyl groups) at 6,6'-positions via Suzuki coupling .
  • Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance fluorescence quantum yield.
  • Selectivity assays : Screen against structurally similar analytes (e.g., binaphthyl amines) using titration experiments (Δλ > 50 nm indicates specificity) .

Q. Advanced: What analytical techniques resolve conflicting data on BINOL’s solubility in aqueous systems?

  • Phase-solubility diagrams : Measure solubility in water/organic co-solvents (e.g., THF:water mixtures) using gravimetry .
  • Dynamic light scattering (DLS) : Detect aggregate formation in aqueous solutions (particle size > 200 nm indicates poor solubility) .
  • NMR spectroscopy : Use ¹H-NMR in D₂O to quantify dissolved BINOL via integration of aromatic proton signals .

Q. Basic: How is BINOL’s enantiomeric excess (ee) quantified in asymmetric reactions?

  • Chiral derivatization : Convert BINOL to diastereomeric esters (e.g., using Mosher’s acid) and analyze via ¹H-NMR .
  • Circular dichroism (CD) : Compare CD spectra at 250–300 nm with racemic and enantiopure standards .
  • SPE-UV method : Use [Co(L-tyr)]n MOF cartridges and correlate eluate absorbance with ee values .

Q. Advanced: How to mitigate batch-to-batch variability in BINOL-derived catalyst performance?

  • Quality control : Enforce strict synthesis protocols (e.g., oxidative coupling under N₂) and characterize each batch via XRD and elemental analysis .
  • Pre-activation : Pre-treat catalysts with substrates (e.g., aldehydes) to stabilize active conformers .
  • Statistical DOE : Use factorial design to identify critical variables (e.g., reaction temperature, solvent purity) affecting enantioselectivity .

Q. Basic: What spectroscopic techniques confirm BINOL’s structural integrity post-synthesis?

  • ¹H/¹³C-NMR : Verify hydroxyl proton (δ 5.2 ppm) and aromatic carbon signals (δ 115–150 ppm) .
  • FT-IR : Detect O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peak at m/z 286.32 (C₂₀H₁₄O₂) .

Properties

IUPAC Name

1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTXVXKCQZKFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060526
Record name [1,1'-Binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

602-09-5, 18531-94-7, 18531-99-2
Record name BINOL
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-BINOL
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18531-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Binol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18531-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Bi-2-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Binol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Bi-2-naphthol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27049
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Binaphthalene]-2,2'-diol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Binaphthalene]-2,2'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9060526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1,1'-Binaphthalene-2,2'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.013
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1'-binaphthyl-2,2'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.104
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-1,1'-Binaphthalene-2,2'-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BINOL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6IDZ128WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BINOL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OT5RRV4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25AB254328
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 7-octyloxy-2-naphthol (54 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3j, Yield 99%. [α]D25=−153.8 (c=0.5 in EtOAc), 1HNMR (300 MHz, CDCl3) δ (ppm) 7.87 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.78 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.21 (d, J=9.0 Hz, 2H, 2×HC (3)), 7.03 (dd, J=9.0 Hz, 2.4 Hz, 2H, 2×HC (6)), 6.49 (d, J=2.1 Hz, 2H, 2×HC (8)), 5.07 (s, 2H, 2×OH), 3.67–3.77 (m, 4H, 4×OCH2), 1.59–1.66 (m, 4H, 4×OCH2CH2), 1.25–1.29 (m, 20H, 20×CH2), 0.86–0.90 (t, 6H, 6×CH3). e.e. 94%.
Name
7-octyloxy-2-naphthol
Quantity
54 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 7-ethoxy-2-naphthol (38 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3e, Yield 99%. [α]D25=−154.0 (c=0.4 in EtOAc), 1HNMR (300 MHz, CDCl3) δ (ppm) 7.87 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.78 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.21 (d, J=9.0 Hz, 2H, 2×HC (3)), 7.03 (dd, J=9.0 Hz, 2.4 Hz, 2H, 2×HC (6)), 6.49 (d, J=2.1 Hz, 2H, 2×HC (8)), 5.06 (s, 2H, 2×OH), 3.78 (m, 4H, 4×OCH2), 1.28 (t, 6H, 6×CH3). e.e. 96%.
Quantity
38 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods III

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 6-bromo-2-naphthol (44 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether-⅓) to give (R)-BINOL 3c, Yield 99%. [α]D25=−33.7 (c=0.4 in EtOAc), 1H NMR (300 MHz, CDCl3) δ (ppm) 8.06 (d, J=1.8 Hz, 2H, 2×HC (4)), 7.89 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.37 (d, J=6.9 Hz, 2H, 2×HC (8)), 7.36 (dd, J=9.0 Hz, 1.8 Hz, 2H, 2×HC (7)), 6.96 (d, J=9.0 Hz, 2H, 2×HC (3)), 5.08 (s, 2H, 2×OH). e.e. 90%, and the configuration was R (Kromasil CHI-TBB column, Hexane/propan-2-ol=80: 20; flow rate 1 mL/min; S-isomer, tR 6.68 min and R-isomer, tR 7.51 min).
Quantity
44 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods IV

Procedure details

A reaction flask described in example 9 was charged with a solution of catalyst 1c (12.2 mg, 0.02 mmol) in anhydrous CCl4 (1 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 7-methoxy-2-naphthol (35 mg, 0.2 mmol) in anhydrous CCl4 (1 mL) under 0° C. The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3b, Yield 95%. [α]D25=−104.7 (c=0.35 in EtOAc), 1HNMR (300 MHz, CDCl3) δ (ppm) 7.88 (d, J=9.0 Hz, 2H, 2×HC (5)), 7.79 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.22 (d, J=8.7 Hz, 2H, 2×HC (3)), 7.03 (dd, J=9.0 Hz, 2.4 Hz, 2H, 2×HC (6)), 6.49 (d, J=2.4 Hz, 2H, 2×HC (8)), 5.08 (s, 2H, 2×OH), 3.59 (s, 6H, 2×OCH3). e.e. 95%, and the configuration was R (Kromasil CHI-TBB column, Hexane/propan-2-ol=80: 20; flow rate 1 mL/min; S-isomer, tR 4.95 min and R-isomer, tR 5.32 min).
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
12.2 mg
Type
catalyst
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
95%

Synthesis routes and methods V

Procedure details

A two-neck round bottom flask (50 mL) was charged with a solution of catalyst 1c (122 mg, 0.2 mmol) in anhydrous CCl4 (10 mL). The solution was stirred for 10 min under an oxygen atmosphere and then treated with a solution of 2-naphthol (290 mg, 2 mmol) in anhydrous CCl4 (10 mL). The reaction mixture was stirred at 0° C. until the reaction was complete (monitored by TLC). The crude mixture was concentrated under reduced pressure, and purified by column chromatography (Ethyl acetate/Petroleum ether=⅓) to give (R)-BINOL 3a, Yield 85%. 1HNMR (300 MHz, CDCl3) δ (ppm) 7.98 (d, J=9.0 Hz, 2H, 2×HC (4)), 7.90 (d, J=7.8 Hz, 2H, 2×HC (5)), 7.38 (d, J=9.0 Hz, 2H, 2×HC (8)), 7.41–7.27 (m, 4H, 2×HC (6), 2×HC (7)), 7.16 (d,J=8.4 Hz, 2H, 2×HC (3)), 5.09 (s, 2H, 2×OH). e.e. 90% and the configuration was R (Kromasil CHI-TBB column, Hexane/propan-2-ol=90: 10; flow rate 1 mL/min; S-isomer, tR 7.78 min and R-isomer, tR 8.79 min).
Quantity
290 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
catalyst
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

DL-Phenylalanine
1,1'-Bi-2-naphthol
DL-Phenylalanine
DL-Phenylalanine
1,1'-Bi-2-naphthol
DL-Phenylalanine
1,1'-Bi-2-naphthol
DL-Phenylalanine
1,1'-Bi-2-naphthol
DL-Phenylalanine
1,1'-Bi-2-naphthol
DL-Phenylalanine
1,1'-Bi-2-naphthol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.